molecular formula C11H12O3 B1270941 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde CAS No. 20240-58-8

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

Cat. No.: B1270941
CAS No.: 20240-58-8
M. Wt: 192.21 g/mol
InChI Key: IJGXTTPJTDSRBO-UHFFFAOYSA-N
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Description

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is an organic compound with the molecular formula C11H12O3. It is a derivative of benzaldehyde, characterized by the presence of an allyl group, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde typically involves the Perkin condensation reaction. This method uses 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde as starting materials. The reaction is followed by the decarboxylation of the cinnamic acid intermediate using copper and quinoline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Perkin condensation method mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The allyl group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Shares the methoxy and hydroxyl groups but lacks the allyl group.

    Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Similar structure but with different positions of the hydroxyl and methoxy groups.

    4-Hydroxy-3-methoxy-5-methylbenzaldehyde: Similar structure with a methyl group instead of an allyl group

Uniqueness

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-9-5-8(7-12)6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGXTTPJTDSRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364184
Record name 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20240-58-8
Record name 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methoxy-4-(2-propenyloxy)benzaldehyde (19.7 g, 0.100 mol) was heated under reflux in 75 ml mesitylene (1,3,5-trimethylbenzene) for 20 hours. After cooling, 250 ml 2N sodium hydroxide were added to the reaction mixture. The aqueous phase was washed two times with diethyl ether. The aqueous phase was subsequently acidified with concentrated hydrochloric acid under ice cooling and then extracted with ethyl acetate. After drying and concentrating the organic phase, there remained a light orange-colored oil that crystallized on cooling.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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